molecular formula C7H14O2 B1618307 3-Pentyl acetate CAS No. 620-11-1

3-Pentyl acetate

Cat. No. B1618307
Key on ui cas rn: 620-11-1
M. Wt: 130.18 g/mol
InChI Key: PBKYSIMDORTIEU-UHFFFAOYSA-N
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Patent
US09290441B2

Procedure details

These reactions were also studied with unsymmetrical esters. The reaction of ethyl butyrate with 3-pentanol in the presence of 1 mol % of 1 under refluxing toluene led to 75% conversion of ethyl butyrate with the formation of 73% of 3-pentyl butyrate as the exclusive product (entry 16). Traces of 3-pentyl acetate, resulting from reaction with the formed ethanol, were also observed. The remaining ethanol probably evaporated from the reaction mixture under the reflux conditions. Similarly, the reaction of methyl hexanoate with cyclohexanol results in 42% conversion after 17 h with the formation of 42% of cyclohexyl hexanoate (entry 17).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
3-pentyl butyrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(OCC)(=O)CCC.CCC(O)CC.[C:15]([O:20][CH:21]([CH2:24][CH3:25])[CH2:22][CH3:23])(=[O:19])[CH2:16]CC>C(O)C>[C:15]([O:20][CH:21]([CH2:24][CH3:25])[CH2:22][CH3:23])(=[O:19])[CH3:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC(CC)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)(=O)OCC
Step Five
Name
3-pentyl butyrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)(=O)OC(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC(CC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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